5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, pyrrolopyridine derivatives have been studied for their anticancer properties, and some exhibit inhibitory action against carbonic anhydrase IX (CAIX) . CAIX is overexpressed in certain cancer cells and plays a role in tumor acidification and metastasis.
- The compound likely interacts with its target through binding. Molecular docking studies can predict the binding interactions between the compound and its target, providing insights into the mode of action .
- Without specific data on this compound, we can’t directly identify affected pathways. However, pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential involvement in glucose metabolism pathways .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine, through its aldehyde group. These interactions can lead to the formation of Schiff bases, which are important intermediates in many biochemical pathways. Additionally, the chloro group at the 5-position can participate in halogen bonding, further influencing the compound’s reactivity and interactions with biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s aldehyde group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent adduct with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, the chloro group can engage in halogen bonding with electron-rich regions of biomolecules, stabilizing the compound’s binding to its targets. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine and formaldehyde. This degradation can affect the compound’s long-term efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes. These findings highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases to form 5-chloro-1H-pyrrolo[2,3-b]pyridine, which can further undergo conjugation reactions with glutathione or other nucleophiles. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the aldehyde group can undergo oxidation to form a carboxylic acid, which can be recognized by mitochondrial transporters, facilitating its accumulation in the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDCYOZPANZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676873 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954112-61-9 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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